molecular formula C15H14F3N B14768262 (4-Methyl-4'-(trifluoromethyl)-[1,1'-biphenyl]-3-yl)methanamine

(4-Methyl-4'-(trifluoromethyl)-[1,1'-biphenyl]-3-yl)methanamine

Cat. No.: B14768262
M. Wt: 265.27 g/mol
InChI Key: SGHGHCJYFATVQX-UHFFFAOYSA-N
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Description

(4-Methyl-4’-(trifluoromethyl)-[1,1’-biphenyl]-3-yl)methanamine is an organic compound that features a biphenyl core substituted with a methyl group and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methyl-4’-(trifluoromethyl)-[1,1’-biphenyl]-3-yl)methanamine typically involves multiple steps. One common method includes the Suzuki coupling reaction, where a boronic acid derivative of one aromatic ring is coupled with a halogenated derivative of the other aromatic ring in the presence of a palladium catalyst and a base such as potassium carbonate . The reaction is usually carried out in a solvent like lithium hydroxide monohydrate at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(4-Methyl-4’-(trifluoromethyl)-[1,1’-biphenyl]-3-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the biphenyl core.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, nitrating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically produces amines.

Scientific Research Applications

(4-Methyl-4’-(trifluoromethyl)-[1,1’-biphenyl]-3-yl)methanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of (4-Methyl-4’-(trifluoromethyl)-[1,1’-biphenyl]-3-yl)methanamine involves its interaction with specific molecular targets. The trifluoromethyl group significantly influences the compound’s electronic properties, enhancing its ability to interact with biological targets. This interaction can modulate various biochemical pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • (4-Trifluoromethylphenyl)methanamine
  • 4-(Trifluoromethyl)benzylamine
  • 4-(Trifluoromethyl)phenol

Uniqueness

Compared to similar compounds, (4-Methyl-4’-(trifluoromethyl)-[1,1’-biphenyl]-3-yl)methanamine is unique due to its specific substitution pattern on the biphenyl core. This unique structure imparts distinct electronic and steric properties, making it valuable for specific applications in medicinal chemistry and materials science .

Properties

Molecular Formula

C15H14F3N

Molecular Weight

265.27 g/mol

IUPAC Name

[2-methyl-5-[4-(trifluoromethyl)phenyl]phenyl]methanamine

InChI

InChI=1S/C15H14F3N/c1-10-2-3-12(8-13(10)9-19)11-4-6-14(7-5-11)15(16,17)18/h2-8H,9,19H2,1H3

InChI Key

SGHGHCJYFATVQX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC=C(C=C2)C(F)(F)F)CN

Origin of Product

United States

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